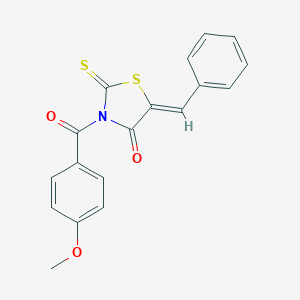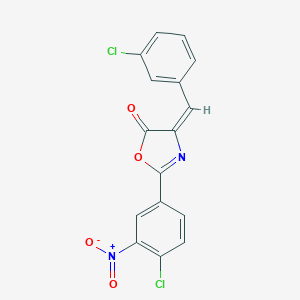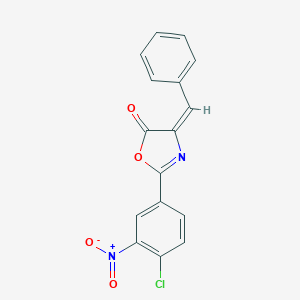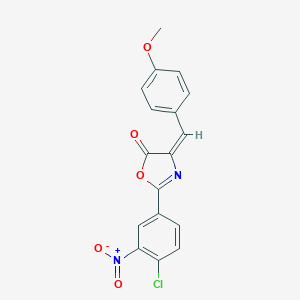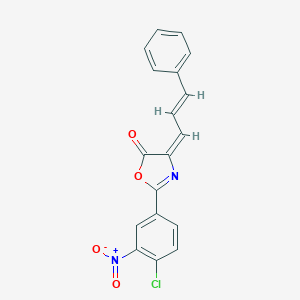
1-(Mesitylsulfonyl)-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Mesitylsulfonyl)-3-methylpiperidine, also known as mesylpiperidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a distinct odor. Mesylpiperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 1-(Mesitylsulfonyl)-3-methylpiperidineine is not fully understood. However, it is believed to exert its pharmacological effects by binding to and modulating the activity of various ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
Mesylpiperidine has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have a positive effect on memory and learning in animal models. Mesylpiperidine has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Mesitylsulfonyl)-3-methylpiperidineine in lab experiments include its high purity, low toxicity, and ease of synthesis. However, 1-(Mesitylsulfonyl)-3-methylpiperidineine is a relatively expensive reagent, which can limit its use in large-scale experiments. Additionally, 1-(Mesitylsulfonyl)-3-methylpiperidineine is a highly reactive compound and requires careful handling to prevent degradation and contamination.
Zukünftige Richtungen
There are several future directions for research on 1-(Mesitylsulfonyl)-3-methylpiperidineine. One potential area of research is the development of new drug delivery systems using 1-(Mesitylsulfonyl)-3-methylpiperidineine as a building block. Another potential area of research is the synthesis of new organic compounds using 1-(Mesitylsulfonyl)-3-methylpiperidineine as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Mesitylsulfonyl)-3-methylpiperidineine and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(Mesitylsulfonyl)-3-methylpiperidineine can be achieved through multiple methods, including the reaction of mesitylene with piperidine and sulfur trioxide, the reaction of mesitylene with piperidine and sulfuric acid, and the reaction of mesitylene with piperidine and methanesulfonic acid. The most commonly used method is the reaction of mesitylene with piperidine and sulfur trioxide. This method yields 1-(Mesitylsulfonyl)-3-methylpiperidineine with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Mesylpiperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-(Mesitylsulfonyl)-3-methylpiperidineine has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
In organic synthesis, 1-(Mesitylsulfonyl)-3-methylpiperidineine has been used as a reagent for the synthesis of various organic compounds. It has been shown to be an effective reagent for the synthesis of N-acyl and N-alkyl piperidines, which are important intermediates in the synthesis of various drugs and natural products.
In material science, 1-(Mesitylsulfonyl)-3-methylpiperidineine has been used as a building block for the synthesis of various functional materials. It has been shown to be an effective precursor for the synthesis of mesoporous silica materials, which have potential applications in catalysis, drug delivery, and environmental remediation.
Eigenschaften
Produktname |
1-(Mesitylsulfonyl)-3-methylpiperidine |
|---|---|
Molekularformel |
C15H23NO2S |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-methyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-6-5-7-16(10-11)19(17,18)15-13(3)8-12(2)9-14(15)4/h8-9,11H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
BKYPQVDKXZUEES-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Kanonische SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
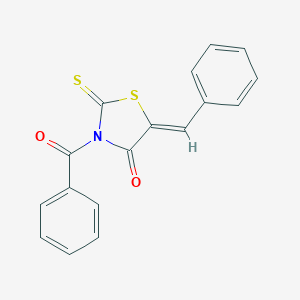
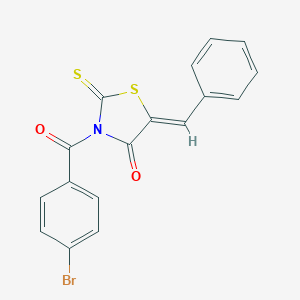
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)

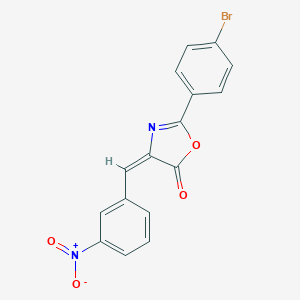
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
